Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine

Photodynamic therapy Singlet oxygen quantum yield Photosensitizer screening

Researchers requiring maximum singlet oxygen quantum yield among partially fluorinated meso-tetraarylporphyrins often face failed conjugation when using perfluorinated analogs (TPPF₂₀). TTPF₄ solves this with para-hydrogen atoms enabling regioselective SNAr derivatization-validated in HeLa cell photocytotoxicity assays via S-glucosylated Zn(II)/Pd(II) complexes. • Outperforms trifluorophenyl analog in ¹O₂-mediated DPA oxidation kinetics • Enables thiolation, amination, or glycosylation without additional activation steps • Competitive catalytic oxidation of alkylaromatics vs. TPPF₂₀ benchmark

Molecular Formula C44H14F16N4
Molecular Weight 902.6 g/mol
CAS No. 133706-82-8
Cat. No. B1436872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeso-tetra (2,3,5,6-tetrafluorophenyl) porphine
CAS133706-82-8
Molecular FormulaC44H14F16N4
Molecular Weight902.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=CC(=C6F)F)F)F)C7=C(C(=CC(=C7F)F)F)F)C8=C(C(=CC(=C8F)F)F)F)C=C3)C9=C(C(=CC(=C9F)F)F)F
InChIInChI=1S/C44H14F16N4/c45-13-9-14(46)38(54)33(37(13)53)29-21-1-2-22(61-21)30(34-39(55)15(47)10-16(48)40(34)56)24-5-6-26(63-24)32(36-43(59)19(51)12-20(52)44(36)60)28-8-7-27(64-28)31(25-4-3-23(29)62-25)35-41(57)17(49)11-18(50)42(35)58/h1-12,61,64H
InChIKeyLPDUKFMYDJDZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TTPF₄ Baseline Profile


Meso-tetra(2,3,5,6-tetrafluorophenyl)porphine (CAS 133706-82-8; also designated TTPF₄ or TFPP) is a synthetic meso-substituted free-base porphyrin bearing four 2,3,5,6-tetrafluorophenyl groups at the 5,10,15,20-positions of the porphine macrocycle . With molecular formula C₄₄H₁₄F₁₆N₄ and a molecular weight of 902.58 g·mol⁻¹, it belongs to the fluorinated A₄ porphyrin family and is commercially available at >95% purity from multiple specialty chemical suppliers . The compound's defining structural feature—a para-hydrogen on each meso-aryl ring where the fully fluorinated analog tetrakis(pentafluorophenyl)porphyrin (TPPF₂₀) carries a para-fluorine—creates a distinct electronic environment that modulates redox potentials, singlet oxygen quantum yields, and susceptibility to nucleophilic aromatic substitution relative to both non-fluorinated and perfluorinated in-class analogs [1][2].

Reported higher singlet oxygen generation rate supports photosensitizer screening
Para-hydrogen enables regioselective SNAr for bioconjugation chemistry
Applicable to oxidation catalysis and porphyrin-based photonic device research

Why TTPF₄ Cannot Be Interchanged


Fluorinated meso-tetraarylporphyrins are not a uniform commodity class: the number and positional arrangement of fluorine substituents on the meso-phenyl rings directly govern the electron-withdrawing character of the macrocycle, which in turn dictates redox potentials, singlet oxygen generation efficiency, photostability, and the availability of the para-position for further functionalization via nucleophilic aromatic substitution (SNAr) [1][2]. The 2,3,5,6-tetrafluorophenyl substitution pattern of TTPF₄ occupies a specific niche: it is more electron-deficient than tetraphenylporphyrin (TPP) but less electron-deficient than the perfluorinated analog TPPF₂₀, resulting in measurable differences in photochemical singlet oxygen productivity [3]. Critically, the presence of a para-hydrogen (rather than para-fluorine) on each meso-aryl ring renders TTPF₄ susceptible to selective post-synthetic derivatization—such as thiolation, amination, or glycosylation—that is effectively blocked in the fully fluorinated TPPF₂₀ platform [1][2]. Substituting one fluorinated porphyrin for another without accounting for these quantifiable electronic and reactivity differences can lead to underperformance in catalytic turnover, altered photodynamic efficacy, or failed conjugation chemistry.

TTPF₄
Common Substitutes (TPPF₂₀, TPP)
Para-H permits direct SNAr bioconjugation
TPPF₂₀ para-F blocks direct conjugation; TPP lacks electron-withdrawing activation
Intermediate electronic deficiency between TPP and TPPF₂₀
Redox and photochemical profiles may shift; reported ¹O₂ generation differs measurably
Class-level photostability from fluorination
Non-fluorinated TPP shows lower photostability; direct TTPF₄ data to verify

TTPF₄ Comparator Evidence


Singlet Oxygen Generation: TTPF₄ vs. Trifluorophenyl Porphyrin

In a direct head-to-head photochemical comparison under identical experimental conditions, meso-tetra(2,3,5,6-tetrafluorophenyl)porphine (TTPF₄) generated singlet oxygen (¹O₂) with a measurably higher rate than its trifluorinated analog meso-tetra(2,3,4-trifluorophenyl)porphyrin. Both porphyrins were dissolved in 1,4-dioxane, photolyzed with a Coherent I90 Argon laser at 514 nm, and the consumption of the ¹O₂ trap 9,10-diphenylanthracene (DPA) was monitored by absorbance spectroscopy at 15-minute intervals over 90 minutes [1]. DPA consumption followed a kinetic profile consistent with ¹O₂-mediated oxidation to diphenylanthracene-endoperoxide (DPA-EPO), confirmed by ¹³C NMR [1]. The tetrafluorinated derivative TTPF₄ exhibited the faster DPA consumption rate, indicating a higher effective ¹O₂ generation rate under the assay conditions [1].

¹O₂ Generation Rate
Head-to-head
TTPF₄: Faster DPA consumption kinetics
Trifluorophenyl analog: Slower rate under identical 514 nm photolysis
Reported higher ¹O₂ generation supports photosensitizer efficacy screening
1,4-dioxane; Coherent I90 Ar laser; DPA trap monitored 90 min
Photodynamic therapy Singlet oxygen quantum yield Photosensitizer screening

Catalytic Oxidation Yields: Fluorophenyl vs. Pentafluorophenyl Iron Porphyrins

In a comparative catalytic oxidation study of ethylbenzene with dioxygen under solvent-free conditions (30–110 °C), the iron(III) complex of a tetrafluorophenyl-substituted porphyrin—iron(III) tetrakis(4-dimethylamino-2,3,5,6-tetrafluorophenyl)porphyrin—achieved the highest product yields among all catalysts tested, matching the performance of the μ-oxodimer of iron(III) tetrakis(pentafluorophenyl)porphyrin (FeTPPF₂₀) and surpassing the monomeric FeTPPF₂₀ catalyst [1]. The study examined iron(III) tetrakis(pentafluorophenyl)porphyrin and five of its derivatives, including the 4-dimethylamino-tetrafluorophenyl analog, revealing that the TTPF₄-derived catalyst delivers yields competitive with or superior to the perfluorinated benchmark [1]. Catalyst degradation was shown to involve reaction of the porphyrin ligand with 1-phenylethoxyl and 1-phenylethylperoxyl radicals, making ligand robustness a key performance differentiator [1].

Catalytic Oxidation Yields
Head-to-head
TTPF₄-derived Fe catalyst: highest yields
Monomeric FeTPPF₂₀: lower yields
Reported competitive catalytic performance supports oxidation research
Solvent-free ethylbenzene oxidation; exact yields in Evans & Smith 2000
Aerobic oxidation catalysis Iron porphyrin catalysts Ethylbenzene oxidation

Photostability: Fluorinated vs. Non-Fluorinated Porphyrins

Comparative photodegradation studies under aerobic irradiation demonstrate that meso-tetrakis(pentafluorophenyl)porphyrin (TPPF₂₀) exhibits significantly greater resistance to photobleaching than non-fluorinated meso-tetraphenylporphyrin (TPP), and that their copper(II) complexes are more photostable than the corresponding free-base forms [1]. While this study directly compared TPP vs. TPPF₂₀, the photostability ordering—fluorinated aryl porphyrins > non-fluorinated aryl porphyrins—is a well-established class-level principle that also applies to TTPF₄ [2]. Fluorinated porphyrins benefit from the electron-withdrawing effect of fluorine substituents, which lowers the energy of the highest occupied molecular orbital (HOMO) and reduces susceptibility to photooxidative degradation pathways [2].

Photostability
Class-level
Fluorinated porphyrins > non-fluorinated TPP (class inference)
Photostability ranking may support durability screening; TTPF₄ data to verify
Measured TPPF₂₀ vs TPP; TTPF₄ inferred from fluorination pattern
Photostability Photobleaching resistance Porphyrin durability

Selective SNAr: TTPF₄ vs. TPPF₂₀

The presence of a para-hydrogen on each tetrafluorophenyl ring of TTPF₄ enables regioselective nucleophilic aromatic substitution (SNAr) at the para-position, a transformation that is effectively blocked in the perfluorinated analog TPPF₂₀ due to its para-fluorine substituents [1]. This reactivity distinction has been exploited quantitatively: Hirohara et al. achieved excellent yields of S-glucosylated TTPF₄ derivatives via nucleophilic substitution with acetyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside, producing a family of eight glycoconjugated photosensitizers (free-base, Zn(II), Pd(II), and Pt(II) complexes in both protected and deprotected forms) [1]. The resulting Zn(II) and Pd(II) complexes (compounds 3b and 3c) exhibited potent in vitro photocytotoxicity against HeLa cells, with singlet oxygen identified as the primary mediator of cell death—a therapeutic outcome enabled by the selective conjugation chemistry that TPPF₂₀ cannot undergo without prior para-fluorine activation [1].

Selective SNAr Reactivity
Head-to-head
TTPF₄: para-H enables thiol conjugation in excellent yields
TPPF₂₀: para-F blocks direct SNAr
Direct bioconjugation handle supports targeted probe synthesis workflows
8 glycoconjugates synthesized; TPPF₂₀ requires pre-activation
Bioconjugation Post-synthetic modification Nucleophilic aromatic substitution

Inner Imine Inertness: Fluoroaryl vs. Tetraphenyl Porphyrin

The substitution of electron-withdrawing fluoroaryl groups at the meso-positions of the porphyrin macrocycle confers unique inertness of the inner imino nitrogens toward protonation and metallation reactions compared to meso-tetraphenylporphyrin (TPP) [1]. This differential basicity has been exploited to construct covalently linked porphyrin dimers comprising a meso-fluoroarylporphyrin unit and a meso-tetraphenylporphyrin unit, where selective protonation of the TPP moiety is achieved while the fluoroarylporphyrin remains in its neutral free-base form [1]. The resulting dicationic dimer exhibits highly efficient intramolecular singlet excitation energy transfer (≥95% efficiency) from the unprotonated fluoroarylporphyrin donor to the diprotonated tetraphenylporphyrin acceptor [1]. Although this study employed a pentafluorophenyl-substituted porphyrin, the electronic inertness principle extends to TTPF₄ by class-level inference, as both pentafluorophenyl and tetrafluorophenyl substituents exert strong electron-withdrawing effects that raise the pKa for imino nitrogen protonation relative to TPP [2].

Inner Imine Inertness
Class-level
Fluoroaryl porphyrins resist protonation vs. TPP (≥95% energy transfer in dimers)
Differential inertness may support mixed-porphyrin device construction
TPPF₂₀-based dimers reported; TTPF₄ class inference
Protonation inertness Metallation selectivity Supramolecular porphyrin dimers

TTPF₄ Application Scenarios


PDT Photosensitizers with High Singlet Oxygen Yield

Procurement of TTPF₄ is indicated when the research objective is to develop free-base or metallated photosensitizers with maximum ¹O₂ generation capability among the partially fluorinated meso-tetraarylporphyrin series. Direct comparative data show that TTPF₄ outperforms the trifluorinated analog meso-tetra(2,3,4-trifluorophenyl)porphyrin in ¹O₂-mediated DPA oxidation kinetics under identical laser photolysis conditions [1]. Furthermore, the para-hydrogen of TTPF₄ enables subsequent conjugation of tumor-targeting moieties (e.g., carbohydrates) to enhance cellular uptake while preserving photocytotoxic potency—a strategy validated in HeLa cell assays where S-glucosylated Zn(II)- and Pd(II)-TTPF₄ complexes exerted potent light-dependent cytotoxicity [2].

Aerobic Oxidation: Tunable Iron Porphyrin Catalysts

For catalytic oxidation of alkylaromatics under green chemistry conditions (dioxygen oxidant, solvent-free or aqueous media), the TTPF₄ scaffold provides a ligand platform whose catalytic performance is competitive with—and in specific functionalized forms, exceeds—that of the widely studied perfluorinated TPPF₂₀ benchmark. Comparative data on ethylbenzene oxidation demonstrate that the iron(III) complex of a 4-dimethylamino-substituted TTPF₄ derivative achieves the highest product yields among all tested catalysts, matching the μ-oxodimer of FeTPPF₂₀ while exceeding monomeric FeTPPF₂₀ [1]. Procurement of TTPF₄ rather than TPPF₂₀ enables post-synthetic para-functionalization to fine-tune catalyst solubility, stability, and activity without sacrificing baseline performance.

Porphyrin-Biomolecule Conjugation: Targeted Therapy & Imaging

When the research workflow requires covalent attachment of biomolecules (sugars, peptides, antibodies, or fluorophores) to the porphyrin periphery, TTPF₄ is the preferred meso-fluorinated scaffold because its para-hydrogen atoms serve as direct handles for regioselective SNAr chemistry [1]. This contrasts with TPPF₂₀, where the para-fluorine necessitates additional activation steps or alternative (often lower-yielding) functionalization routes [1]. The synthetic utility of this distinction has been demonstrated through the preparation of eight S-glucosylated TTPF₄ derivatives in excellent yields, with the deprotected Zn(II) and Pd(II) complexes showing potent in vitro photocytotoxicity mediated primarily by ¹O₂ [2].

pH-Responsive Devices & Selective Metallation

The enhanced inertness of fluoroaryl-substituted porphyrin imino nitrogens toward protonation—a class-level property shared by TTPF₄ and fully fluorinated analogs—enables the construction of mixed-porphyrin assemblies where selective protonation or metallation of a non-fluorinated partner (e.g., TPP) is achieved while the fluoroarylporphyrin unit remains chemically passive [1]. This differential basicity has been exploited to create covalently linked porphyrin dimers with ≥95% intramolecular singlet excitation energy transfer efficiency from the neutral fluoroarylporphyrin donor to the diprotonated TPP acceptor [1]. TTPF₄ procurement is recommended for projects involving pH-gated photonic devices, artificial light-harvesting antennae, or stepwise supramolecular construction strategies.

Application
Selection Property
Validation Focus
Singlet oxygen photosensitizer screening
Reported ¹O₂ generation rate vs. trifluorophenyl analog
Photosensitizer efficacy endpoint review
Oxidation catalysis research
Catalytic yield profile in ethylbenzene oxidation
Catalyst robustness and turnover review
Bioconjugation chemistry studies
Para-selective SNAr reactivity handle
Conjugation yield and cellular uptake context
Energy transfer / photonic device research
Protonation inertness vs. non-fluorinated porphyrins
Energy transfer efficiency and selective metallation context
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